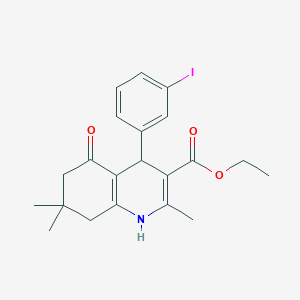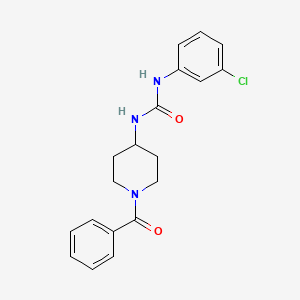
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine, also known as FMePPP, is a compound that has been studied for its potential applications in scientific research.
Mechanism of Action
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of these receptors in the brain. Dopamine D3 receptors are involved in the regulation of dopamine signaling, which is important for a variety of physiological processes, including movement, motivation, and reward. By blocking dopamine D3 receptors, 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine may have therapeutic potential for the treatment of disorders related to dopamine signaling.
Biochemical and Physiological Effects
Studies have shown that 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine can decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a dopamine D3 receptor antagonist. Additionally, 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been shown to decrease the activity of certain brain regions that are involved in reward processing, which may be relevant to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine in lab experiments is its high selectivity for dopamine D3 receptors, which allows for more precise manipulation of dopamine signaling in the brain. However, one limitation of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is that it has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are several future directions for research on 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. One potential avenue of research is to investigate its therapeutic potential for the treatment of drug addiction and other disorders related to dopamine signaling. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. Finally, research on the synthesis of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine and related compounds may lead to the development of new tools for studying dopamine signaling in the brain.
Synthesis Methods
The synthesis of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(3-chloropropyl)piperazine with furfural in the presence of sodium methoxide. The resulting intermediate is then reacted with morpholine and acetic anhydride to yield 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. This synthesis method has been reported in various scientific journals and has been demonstrated to produce high yields of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine.
Scientific Research Applications
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which may be useful in the treatment of drug addiction and other disorders related to dopamine signaling. Additionally, 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been shown to have potential as a tool for studying the role of dopamine D3 receptors in the brain.
properties
IUPAC Name |
[1-[1-(furan-3-ylmethyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c24-20(23-10-13-25-14-11-23)18-1-8-22(9-2-18)19-3-6-21(7-4-19)15-17-5-12-26-16-17/h5,12,16,18-19H,1-4,6-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNAUWMUUKQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-cyclopenten-1-yl)-N-formyl-3-methyl-N-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4958742.png)
![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4958795.png)

![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)
![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)


![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)
